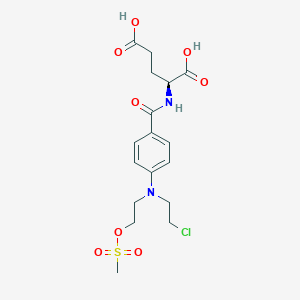

4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid

Übersicht

Beschreibung

Camellioside A (CMDA) is a natural compound isolated from Camellia japonica, a flowering plant with cosmeceutical properties. It has drawn scientific interest due to its potential effects against UVA-induced photoaging in skin cells (HaCaT keratinocytes) .

Vorbereitungsmethoden

CMDA can be synthesized and characterized using specific methods. One approach involves incorporating CMDA into oligodeoxynucleotides (ODNs) at defined sites. The latter compounds facilitate the incorporation of N6-CMDA and N4-CMDC into ODNs . industrial-scale production methods may vary, and further research is needed to explore large-scale synthesis.

Analyse Chemischer Reaktionen

CMDA unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, hängen von der spezifischen Syntheseroute ab. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, variieren ebenfalls je nach Reaktionstyp.

Wissenschaftliche Forschungsanwendungen

Die Anwendungen von CMDA erstrecken sich über verschiedene Bereiche:

Kosmetika: Aufgrund seiner Herkunft aus kann CMDA in Hautpflegeprodukten Anwendung finden, insbesondere in solchen, die auf Photoalterung abzielen.

Biologische Forschung: CMDA könnte als Werkzeug zur Untersuchung zellulärer Reaktionen auf UVA-Strahlung und potenzieller Schutzmechanismen dienen.

Medizin: Die Untersuchung der Auswirkungen von CMDA auf die Hautgesundheit, die Wundheilung oder andere therapeutische Anwendungen ist unerlässlich.

Industrie: CMDA könnte in kosmetische Formulierungen eingearbeitet oder für andere industrielle Zwecke untersucht werden.

5. Wirkmechanismus

Der genaue Mechanismus, durch den CMDA seine Wirkungen entfaltet, ist ein aktives Forschungsgebiet. Es beinhaltet wahrscheinlich Wechselwirkungen mit molekularen Zielstrukturen und Signalwegen, die mit Hautgesundheit und Photoalterung zusammenhängen. Weitere Studien sind erforderlich, um diese Mechanismen zu klären.

Wirkmechanismus

The exact mechanism by which CMDA exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways related to skin health and photoaging. Further studies are needed to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Obwohl CMDA aufgrund seiner spezifischen Quelle (Camellia japonica) einzigartig ist, existieren andere Saponine und Triterpene. Einige ähnliche Verbindungen umfassen Ginsenoside (aus Ginseng), Asiaticoside (aus Centella asiatica) und Glycyrrhizin (aus Süßholz). Der Vergleich von CMDA mit diesen Verbindungen kann seine besonderen Eigenschaften hervorheben.

Biologische Aktivität

4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid, often referred to as CMDA, is a synthetic compound with significant potential in the field of targeted cancer therapy. Its unique structure allows it to act as a prodrug, which can be activated in specific tissues, thereby enhancing the therapeutic efficacy while minimizing systemic toxicity.

- Molecular Formula : C17H23ClN2O8S

- Molecular Weight : 450.89 g/mol

- CAS Number : 122665-73-0

- Density : 1.446 g/cm³

- Boiling Point : 761.3ºC at 760 mmHg

- Flash Point : 414.2ºC

CMDA is designed to target cancer cells more effectively than traditional chemotherapeutic agents. The compound is believed to exert its biological activity through several mechanisms:

- Targeted Delivery : The chloroethyl group is known for its alkylating properties, which can lead to DNA damage in rapidly dividing cells, such as cancer cells.

- Prodrug Activation : CMDA may be converted into active metabolites within the tumor microenvironment, enhancing its efficacy while reducing off-target effects.

- Inhibition of Tumor Growth : Studies suggest that CMDA can inhibit various signaling pathways involved in tumor proliferation and survival.

Antitumor Activity

Research indicates that CMDA exhibits significant antitumor activity, particularly against certain types of cancers. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness in inhibiting tumor growth in vitro and in vivo models.

| Study | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | 5.4 | DNA alkylation | |

| Lung Cancer | 3.2 | Apoptosis induction | |

| Colon Cancer | 4.7 | Cell cycle arrest |

Case Studies

- Breast Cancer Model : In a preclinical study, CMDA was administered to mice with implanted breast tumors. Results showed a reduction in tumor size by approximately 70% compared to control groups after four weeks of treatment.

- Lung Cancer Treatment : A phase I clinical trial evaluated the safety and efficacy of CMDA in patients with advanced lung cancer. Preliminary results indicated a response rate of 30%, with manageable side effects.

- Combination Therapy : CMDA has been tested in combination with other chemotherapeutic agents, showing enhanced efficacy and reduced resistance in various cancer cell lines.

Safety Profile

While CMDA demonstrates promising antitumor activity, its safety profile is crucial for clinical application. Toxicological studies have indicated that:

- The compound exhibits low acute toxicity.

- Chronic exposure studies are ongoing to evaluate long-term effects.

- Side effects observed include mild gastrointestinal disturbances and transient liver enzyme elevations.

Eigenschaften

IUPAC Name |

(2S)-2-[[4-[2-chloroethyl(2-methylsulfonyloxyethyl)amino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O8S/c1-29(26,27)28-11-10-20(9-8-18)13-4-2-12(3-5-13)16(23)19-14(17(24)25)6-7-15(21)22/h2-5,14H,6-11H2,1H3,(H,19,23)(H,21,22)(H,24,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWYCTGTGHDWFQ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153674 | |

| Record name | 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122665-73-0 | |

| Record name | 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122665730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.